4-(2,2,2-Trifluoro-1-hydroxy-1-methylethyl)benzylalcohol
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Overview
Description
1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol is a fluorinated organic compound with the molecular formula C10H11F3O2. This compound is characterized by the presence of trifluoromethyl and hydroxymethyl groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up the process. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-(4-methylphenyl)propan-2-ol
- 1,1,1-Trifluoro-2-(4-chlorophenyl)propan-2-ol
- 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol
Uniqueness
1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C10H11F3O2 |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-9(15,10(11,12)13)8-4-2-7(6-14)3-5-8/h2-5,14-15H,6H2,1H3 |
InChI Key |
KXIMLNHAQCYNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)(C(F)(F)F)O |
Origin of Product |
United States |
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